6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile
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Overview
Description
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C9H4F3N3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile typically involves the reaction of a thieno[2,3-d]pyrimidine derivative with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can have different biological activities and applications .
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes involved in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase and serine hydroxymethyl transferase. These interactions disrupt key metabolic pathways, leading to the inhibition of cell proliferation and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
- N2-methyl-N4-(4-piperidyl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diamine
- 2,4-dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Uniqueness
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H4F3N3S |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H4F3N3S/c10-9(11,12)2-5-1-6-7(3-13)14-4-15-8(6)16-5/h1,4H,2H2 |
InChI Key |
YBQCDVYNWXDUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)C#N)CC(F)(F)F |
Origin of Product |
United States |
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